molecular formula C25H29N3O5S2 B2822320 Ethyl 2-[6-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate CAS No. 897734-66-6

Ethyl 2-[6-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2822320
CAS No.: 897734-66-6
M. Wt: 515.64
InChI Key: FRAWJPGXVDJYDA-QPLCGJKRSA-N
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Description

Ethyl 2-[6-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C25H29N3O5S2 and its molecular weight is 515.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 2-[6-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate and its derivatives have been synthesized for various scientific studies. One study detailed the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the compound's role in creating complex chemical structures (Mohamed, 2021).

Electrophysiological Activity

The compound's derivatives have been studied for their cardiac electrophysiological activity. A study on N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related, indicated their potency in vitro and their potential as class III electrophysiological agents (Morgan et al., 1990).

Chemical Transformations and Stability

Research has explored the compound's chemical transformations and stability. For instance, the study of ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a related compound, revealed insights into its tautomeric nature and resistance to certain chemical reactions (Carrington et al., 1972).

Interaction with Polyphenols

The compound's interaction with polyphenols has been examined. A study focusing on the degradation products of ABTS radicals, when reacted with polyphenols, provided significant insights into the compound's reactivity and stability (Osman et al., 2006).

Synthesis of Bioactive Molecules

Researchers have synthesized various bioactive molecules using derivatives of this compound. This includes fluoro-substituted benzothiazoles for biological and pharmacological screening, highlighting the compound's versatility in drug discovery (Patel et al., 2009).

Catalytic Systems for Organic Synthesis

The compound's derivatives have been used in developing novel catalytic systems for organic synthesis. A study demonstrated the efficiency of ionic liquid/salt catalytic systems using derivatives of this compound in synthesizing benzimidazoles (Khazaei et al., 2011).

Properties

IUPAC Name

ethyl 2-[6-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S2/c1-4-33-23(29)16-27-21-13-8-17(2)15-22(21)34-25(27)26-24(30)19-9-11-20(12-10-19)35(31,32)28-14-6-5-7-18(28)3/h8-13,15,18H,4-7,14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAWJPGXVDJYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.